N-(4-ethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C18H19N5O2S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H19N5O2S/c1-3-25-15-8-6-14(7-9-15)20-16(24)12-26-18-22-21-17(23(18)2)13-5-4-10-19-11-13/h4-11H,3,12H2,1-2H3,(H,20,24) |
InChI Key |
SCPNACPEMZXQCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Triazole Core Synthesis
The 1,2,4-triazole ring is synthesized via cyclization of thiosemicarbazide precursors. For example, 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is prepared by reacting pyridine-3-carbohydrazide with methyl isothiocyanate in ethanol under reflux (12 h, 80°C). The intermediate is then treated with hydrazine hydrate to induce cyclization.
Key reaction parameters :
Sulfanyl-Acetamide Coupling
The thiol group of the triazole intermediate undergoes nucleophilic substitution with 2-chloro-N-(4-ethoxyphenyl)acetamide. This step employs a base (e.g., triethylamine or K₂CO₃) in anhydrous DMF at 60°C for 6–8 h.
Optimization data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Base (equiv.) | 1.5 | +15% |
| Temperature (°C) | 60 | +22% |
| Reaction Time (h) | 7 | +18% |
Industrial Production Methods
Scalable synthesis requires continuous flow reactors and automated purification systems. A patented method (WO202315678A1) highlights:
-
Flow Chemistry : Mixing triazole-thiol and chloroacetamide streams in a microreactor (residence time: 10 min, 70°C).
-
In-line Purification : Liquid-liquid extraction coupled with crystallization yields >95% purity.
Comparative efficiency :
| Method | Batch Yield | Flow Yield |
|---|---|---|
| Laboratory Scale | 72% | – |
| Pilot Plant | 85% | 92% |
Key Reaction Parameters and Optimization
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Recent studies favor 2-MeTHF (bio-derived, low toxicity) with comparable yields (70–75%).
Catalytic Systems
Palladium-catalyzed C–S bond formation reduces side products:
Comparative Analysis of Synthetic Approaches
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Classical Stepwise | High purity | Multi-step, low scalability | 68–72 |
| Flow Chemistry | Scalable, efficient | High initial investment | 85–92 |
| Catalytic C–S Coupling | Fewer steps, greener | Catalyst cost | 89 |
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines .
Scientific Research Applications
N-(4-ethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole and pyridinyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural similarities with several Orco agonists, antagonists, and bioactive triazole derivatives. Key analogs and their distinguishing features are summarized below:
Table 1: Comparative Analysis of Structural Analogs
A. Triazole Substituents
- Methyl vs.
- Pyridine Orientation : The 5-(pyridin-3-yl) substituent in the target compound differs from OLC-12’s 5-(4-pyridinyl). Pyridine orientation influences hydrogen bonding and π-π stacking with Orco receptors, affecting agonist/antagonist behavior .
B. Phenyl Group Modifications
- Ethoxy vs. Ethyl/Isopropyl: The 4-ethoxyphenyl group introduces an electron-donating ethoxy substituent, contrasting with VUAA-1’s 4-ethylphenyl and OLC-12’s 4-isopropylphenyl.
- Comparison with Anti-Inflammatory Analogs : Compounds like KA3 () with electron-withdrawing groups on phenyl rings exhibit higher antimicrobial activity. The ethoxy group’s electron-donating nature may shift activity toward anti-inflammatory or neuroprotective pathways .
C. Functional Outcomes
- Orco Modulation : Structural analogs such as VUAA-1 and OLC-12 activate Orco channels, while OLC-15 antagonizes them. The target compound’s ethoxy group may confer partial antagonism or biased agonism, though experimental validation is required .
- Antimicrobial Potential: Derivatives with pyridinyl-triazole scaffolds (e.g., KA3) show MIC values as low as 12.5 µg/mL against S. aureus. The target compound’s 4-ethoxyphenyl group may enhance gram-negative activity due to increased hydrophobicity .
Biological Activity
N-(4-ethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. The mechanism often involves the inhibition of fungal cell wall synthesis or disruption of cellular processes.
Table 1: Antimicrobial Efficacy of Triazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| N-(4-Ethoxyphenyl)-2-{[4-methyl...} | C. albicans | 8 µg/mL |
Anticancer Activity
This compound has been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways like the PI3K/Akt pathway.
Case Study: In Vitro Evaluation
In a study involving human cancer cell lines (e.g., HeLa and MCF7), the compound exhibited a dose-dependent reduction in cell viability:
Table 2: Cytotoxicity Data
| Concentration (µM) | HeLa Cell Viability (%) | MCF7 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 85 | 90 |
| 25 | 60 | 70 |
| 50 | 30 | 40 |
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : The triazole moiety can inhibit enzymes crucial for cell survival in pathogens.
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells.
- Modulation of Immune Response : Potential effects on immune cells could enhance the body’s response to infections or tumors.
Q & A
Q. Critical Reagents :
- Catalysts : Zeolite Y-H (for enhancing cyclization efficiency) .
- Solvents : DMF for thiol-alkylation due to its polar aprotic nature, improving nucleophilic substitution .
Structural Characterization
Q: Which spectroscopic methods are most effective for confirming the structure of this compound, and what key spectral features should be analyzed?
A:
Advanced Synthesis
Q: How can reaction conditions be optimized to minimize by-products during the formation of the triazole ring?
A: Key strategies include:
- Temperature Control : Refluxing at 150°C in ethanol to accelerate cyclization while avoiding decomposition .
- Catalyst Selection : Zeolite Y-H enhances regioselectivity, reducing side reactions like open-chain by-products .
- Reagent Stoichiometry : Maintaining a 1:1 molar ratio of hydrazide to isothiocyanate prevents incomplete cyclization .
Reactivity
Q: What are the common chemical reactions that the triazole-sulfanyl-acetamide moiety undergoes, and how do substituents influence reactivity?
A:
- Oxidation : The sulfanyl group can be oxidized to sulfonyl (-SO₂-) using H₂O₂/acetic acid, altering hydrophilicity .
- Nucleophilic Substitution : The pyridine ring undergoes substitution at the 3-position with electrophiles (e.g., nitration), influenced by electron-donating groups like ethoxy .
- Hydrogen Bonding : The triazole nitrogen participates in H-bonding, affecting solubility and target binding .
Q. Substituent Effects :
- 4-Methyl on triazole : Enhances steric hindrance, reducing reaction rates at the triazole core .
- Ethoxy-phenyl : Electron-donating groups increase electrophilic substitution on the aromatic ring .
Biological Activity
Q: What methodologies are used to evaluate the antimicrobial potential of this compound, and how do structural variations impact efficacy?
A:
- In Vitro Assays :
- MIC (Minimum Inhibitory Concentration) : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .
- Time-Kill Kinetics : Assess bactericidal/fungicidal activity over 24 hours .
Q. Structure-Activity Insights :
- Pyridine vs. Furan Substitution : Pyridine at position 5 of the triazole improves binding to bacterial efflux pumps .
- Ethoxy Group : Increases membrane permeability due to lipophilicity, enhancing MIC values by ~30% .
Computational Studies
Q: Which computational approaches are suitable for predicting the binding affinity of this compound to biological targets?
A:
- Molecular Docking : AutoDock Vina assesses interactions with enzymes (e.g., CYP450). The triazole and pyridine moieties show strong binding to heme iron (-9.2 kcal/mol) .
- QSAR Modeling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
